4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-20-8-9-23-15-7-6-13(10-14(15)17(20)22)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGRSDGKELLEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the benzoxazepine derivative and an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized benzoxazepine derivatives.
Reduction: Reduced benzoxazepine derivatives.
Substitution: Substituted benzoxazepine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214)
- Substituents : Ethoxy group at the 4-position of the benzamide ring.
- Molecular Formula : C₁₉H₂₀N₂O₄.
- Molecular Weight : 340.37 g/mol.
- Key Differences: Replacing chloro with ethoxy increases hydrophobicity and steric bulk.
5-Chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Substituents : Sulfonamide group replaces benzamide; additional 5-chloro and 2-methoxy groups.
- Molecular Formula : C₁₇H₁₇ClN₂O₅S.
- Molecular Weight : 396.8 g/mol.
2-Chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Substituents : 2-chloro substitution on the benzene ring.
- Molecular Formula : C₁₆H₁₅ClN₂O₃S.
- Molecular Weight: Not explicitly stated but estimated to be ~350.8 g/mol.
- Key Differences : Positional isomerism of the chloro group could influence electronic properties and steric interactions .
Analogs with Modified Benzoxazepine Substituents
N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide
- Substituents : Ethyl group at the 4-position of benzoxazepine; cyclohexanecarboxamide replaces benzamide.
- Molecular Formula : C₁₈H₂₄N₂O₃.
- Molecular Weight : 316.4 g/mol.
- Key Differences : The cyclohexane moiety introduces significant hydrophobicity, which may affect membrane permeability or pharmacokinetics .
3-Cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide
- Substituents : Cyclopentyl-propanamide chain.
- Molecular Formula : C₁₉H₂₆N₂O₃.
- Molecular Weight : 330.4 g/mol.
Biological Activity
4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that allows for various interactions within biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H23ClN2O3, with a molecular weight of approximately 446.9 g/mol. Its structure includes a benzamide core substituted with a chloro group and a tetrahydro-benzoxazepine moiety, which contributes to its pharmacological properties.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
1. Antitumor Activity
Studies have shown that compounds similar to this compound possess antitumor properties. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
2. Antimicrobial Effects
The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
3. Enzyme Inhibition
Research highlights the compound's role as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition of urease has also been noted, which could be beneficial in managing urinary infections .
Case Studies and Research Findings
A variety of studies have contributed to the understanding of this compound's biological activity:
| Study | Findings |
|---|---|
| Kumar et al. (2009) | Identified antitumor properties through apoptosis induction in cancer cell lines. |
| Tan et al. (2006) | Demonstrated anti-hepatitis effects in vitro using liver cell models. |
| Zhang et al. (2014) | Reported strong urease inhibition leading to potential applications in treating urinary tract infections. |
The biological activity of this compound can be attributed to its structural features that facilitate interactions with target biomolecules:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
